molecular formula C25H20N4O5 B227846 (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

Cat. No. B227846
M. Wt: 456.4 g/mol
InChI Key: KKRGKFYVWCVIDE-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid, also known as BIX-01294, is a small molecule inhibitor that targets G9a, a histone methyltransferase enzyme that is involved in the regulation of gene expression. BIX-01294 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.

Mechanism of Action

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid targets G9a, a histone methyltransferase enzyme that is involved in the regulation of gene expression. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. This compound inhibits the activity of G9a, leading to a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and increase the expression of tumor suppressor genes. This compound has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid in lab experiments is its specificity for G9a. This compound has been shown to selectively inhibit G9a without affecting other histone methyltransferases. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for the study of (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid. One area of research is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the effects of this compound on epigenetic regulation and gene expression are still being studied, and further research is needed to fully understand the mechanisms underlying its biological effects.

Synthesis Methods

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 2-aminobenzimidazole, which is then reacted with 2-bromoacetophenone to form 2-(1-benzimidazol-2-yl)-1-phenylethanone. This intermediate is then reacted with 4-(hydroxymethyl)aniline to form the final product, this compound.

Scientific Research Applications

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C25H20N4O5

Molecular Weight

456.4 g/mol

IUPAC Name

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C25H20N4O5/c30-21-8-4-1-5-17(21)15-29(22(31)13-14-23(32)33)18-11-9-16(10-12-18)24(34)28-25-26-19-6-2-3-7-20(19)27-25/h1-14,30H,15H2,(H,32,33)(H2,26,27,28,34)/b14-13+

InChI Key

KKRGKFYVWCVIDE-BUHFOSPRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)/C=C/C(=O)O)O

SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)C=CC(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)C=CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.